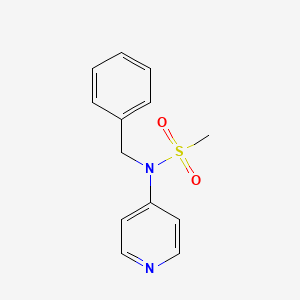
N-benzyl-N-pyridin-4-ylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-pyridin-4-ylmethanesulfonamide, also known as PMSF, is a potent serine protease inhibitor that has been widely used in biochemical and physiological research. The compound has a molecular weight of 303.4 g/mol and a chemical formula of C12H15N2O2S. PMSF is a white crystalline powder that is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).
Mecanismo De Acción
N-benzyl-N-pyridin-4-ylmethanesulfonamide acts as a covalent inhibitor of serine proteases by forming a stable acyl-enzyme intermediate with the active site serine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly and leads to its inactivation. N-benzyl-N-pyridin-4-ylmethanesulfonamide is a reversible inhibitor, meaning that the acyl-enzyme intermediate can be hydrolyzed by water or other nucleophiles to regenerate the active enzyme.
Biochemical and Physiological Effects:
N-benzyl-N-pyridin-4-ylmethanesulfonamide has been shown to have a broad spectrum of inhibitory activity against serine proteases, including trypsin, chymotrypsin, thrombin, and elastase. In addition to its role as a protease inhibitor, N-benzyl-N-pyridin-4-ylmethanesulfonamide has been reported to have other biochemical and physiological effects, such as modulating the activity of lipid kinases, inducing apoptosis in cancer cells, and enhancing insulin secretion in pancreatic beta cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-N-pyridin-4-ylmethanesulfonamide in lab experiments is its high specificity and potency as a serine protease inhibitor. N-benzyl-N-pyridin-4-ylmethanesulfonamide can effectively block the activity of a wide range of serine proteases at low concentrations, making it a valuable tool for studying the function and regulation of these enzymes. However, N-benzyl-N-pyridin-4-ylmethanesulfonamide has some limitations, such as its potential toxicity and instability in aqueous solutions. N-benzyl-N-pyridin-4-ylmethanesulfonamide can also react with other nucleophiles in the sample, leading to false-positive results or interfering with other assays.
Direcciones Futuras
There are several future directions for N-benzyl-N-pyridin-4-ylmethanesulfonamide research. One area of interest is the development of more potent and selective serine protease inhibitors based on the structure of N-benzyl-N-pyridin-4-ylmethanesulfonamide. Another direction is the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of N-benzyl-N-pyridin-4-ylmethanesulfonamide, such as its modulation of lipid kinases and apoptosis induction. Furthermore, N-benzyl-N-pyridin-4-ylmethanesulfonamide may have potential applications in the treatment of certain diseases, such as cancer and diabetes, by targeting specific serine proteases involved in these conditions.
Métodos De Síntesis
N-benzyl-N-pyridin-4-ylmethanesulfonamide can be synthesized by the reaction of benzylamine with pyridine-4-carboxaldehyde, followed by the addition of methanesulfonyl chloride. The reaction is usually carried out in anhydrous conditions and requires a strong base such as triethylamine or sodium hydroxide to promote the formation of the sulfonamide group. The yield of N-benzyl-N-pyridin-4-ylmethanesulfonamide synthesis is typically high, ranging from 80% to 95%.
Aplicaciones Científicas De Investigación
N-benzyl-N-pyridin-4-ylmethanesulfonamide has been extensively used in scientific research as a serine protease inhibitor. Serine proteases are a large family of enzymes that play critical roles in various biological processes, including blood clotting, digestion, and immune response. By inhibiting serine proteases, N-benzyl-N-pyridin-4-ylmethanesulfonamide can help researchers to study the function and regulation of these enzymes in different biological systems.
Propiedades
IUPAC Name |
N-benzyl-N-pyridin-4-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-18(16,17)15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLRBUQYIYJUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-pyridin-4-ylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

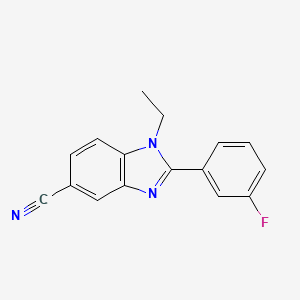
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)
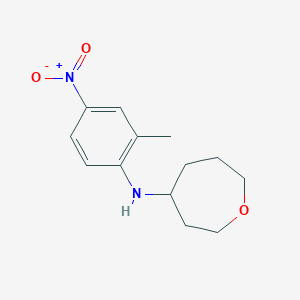
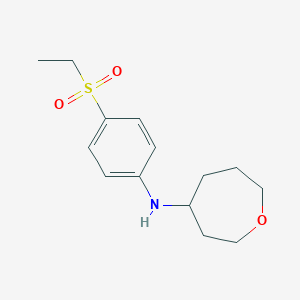
![N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)
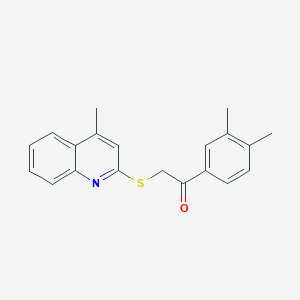
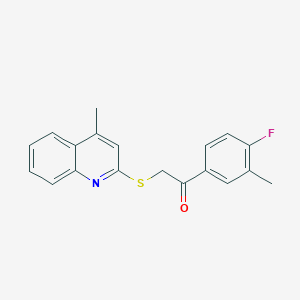
![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)
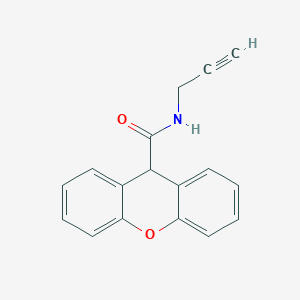
![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)
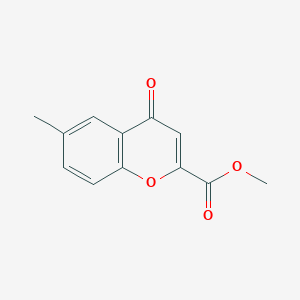
![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)